molecular formula C29H52N8O8S3 B11937705 Biotin-PEG4-SS-azide

Biotin-PEG4-SS-azide

Cat. No.: B11937705
M. Wt: 737.0 g/mol
InChI Key: PLONANJTMPUWHX-PRVBGKCFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG4-SS-azide is synthesized through a series of chemical reactions that involve the conjugation of biotin, PEG, and azide groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using chromatography techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG4-SS-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are bioconjugates with stable triazole linkages, which can be used for various applications in research and industry .

Mechanism of Action

Biotin-PEG4-SS-azide exerts its effects through the formation of stable triazole linkages via azide-alkyne cycloaddition reactions. The azide group reacts with terminal alkynes in the presence of a copper catalyst (CuAAC) or strained alkynes without a catalyst (SPAAC). This reaction results in the formation of a triazole ring, which provides a stable and bioorthogonal linkage for bioconjugation .

Comparison with Similar Compounds

Biotin-PEG4-SS-azide is unique due to its combination of biotin, PEG, and azide functionalities, which provide versatility in bioconjugation applications. Similar compounds include:

These compounds share similar applications but differ in their functional groups and specific uses in bioconjugation .

Properties

Molecular Formula

C29H52N8O8S3

Molecular Weight

737.0 g/mol

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C29H52N8O8S3/c30-37-34-9-3-8-31-27(40)7-20-47-48-21-11-33-26(39)6-12-42-14-16-44-18-19-45-17-15-43-13-10-32-25(38)5-2-1-4-24-28-23(22-46-24)35-29(41)36-28/h23-24,28H,1-22H2,(H,31,40)(H,32,38)(H,33,39)(H2,35,36,41)/t23-,24-,28-/m1/s1

InChI Key

PLONANJTMPUWHX-PRVBGKCFSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2

Origin of Product

United States

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